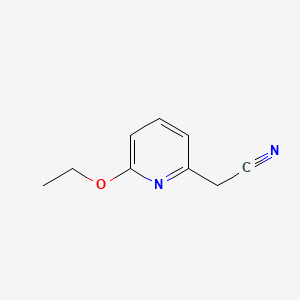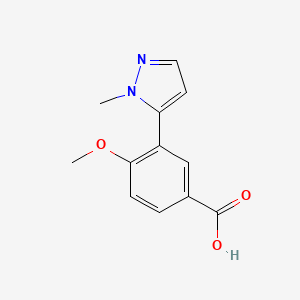![molecular formula C10H12N2O2 B1426877 6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267218-13-2](/img/structure/B1426877.png)
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with potential applications in scientific research. It is also known as DMXB-A, and its molecular formula is C11H13N3O2. This compound has been the subject of extensive research due to its potential therapeutic benefits, particularly in the treatment of cognitive disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Derivatives
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives have been extensively studied in the context of chemical synthesis. For instance, Moustafa (2005) explored the synthesis of various fused and spiro 1,4-benzoxazine derivatives from 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (Moustafa, 2005). This work highlights the versatility of benzoxazine compounds in generating a range of chemical structures.
Biological Activity and Antimicrobial Properties
The biological activity of benzoxazine derivatives has also been investigated. For example, Rudyanto et al. (2014) synthesized benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using the brine shrimp lethality test, showing the potential for bioactivity (Rudyanto et al., 2014). Additionally, Shakil et al. (2010) synthesized a series of 1,3-benzoxazines and evaluated them for pesticidal activity, highlighting the potential application of these compounds in pest management (Shakil et al., 2010).
Spectroscopy and Structural Analysis
The structural properties of benzoxazine derivatives have also been a focus of research. Dunkers and Ishida (1995) conducted vibrational assignments of various benzoxazines, providing insights into their molecular structure through spectroscopic analysis (Dunkers & Ishida, 1995).
Potential Therapeutic Applications
In the field of pharmacology, Kuroita et al. (1996) designed and synthesized benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists, indicating the potential therapeutic applications of these compounds in treating conditions related to serotonin receptors (Kuroita et al., 1996).
Propriétés
IUPAC Name |
6-(methylaminomethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-5-7-2-3-9-8(4-7)12-10(13)6-14-9/h2-4,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQGPYMETFFTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)





